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Compound of Interest

Compound Name: 2-Iodoquinoline

Cat. No.: B1585599 Get Quote

An In-Depth Technical Guide to 2-Iodoquinoline for Advanced Research

Introduction
2-Iodoquinoline is a halogenated heterocyclic aromatic compound of significant interest to the

scientific community, particularly those in drug discovery, organic synthesis, and materials

science. Its structure, featuring a quinoline core with an iodine atom at the C2 position, renders

it an exceptionally versatile synthetic intermediate. The quinoline scaffold itself is a "privileged

structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and

pharmacologically active compounds.[1] The true synthetic power of 2-iodoquinoline,

however, lies in the reactivity of the carbon-iodine bond. This bond serves as a prime handle for

introducing molecular complexity through a variety of transition metal-catalyzed cross-coupling

reactions, making it an indispensable building block for constructing novel molecular

architectures.

This guide provides a comprehensive overview of 2-iodoquinoline, from its fundamental

properties and synthesis to its reactivity, applications, and safe handling protocols. The content

is tailored for researchers, scientists, and drug development professionals who require a deep,

practical understanding of this key reagent.

Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its

identity and physical characteristics. 2-Iodoquinoline is a stable, solid compound under

standard conditions.
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Property Value Source(s)

CAS Number 6560-83-4 [2][3][4]

Molecular Formula C₉H₆IN [3][5]

Molecular Weight 255.06 g/mol [3]

Appearance Solid [4]

Melting Point >300 °C (may decompose) [4]

Boiling Point 320.7 °C at 760 mmHg [4]

IUPAC Name 2-iodoquinoline [3]

InChI Key
FRWYFWZENXDZMU-

UHFFFAOYSA-N
[2][4]

Synthesis of 2-Iodoquinoline: A Practical Approach
While numerous named reactions exist for creating the core quinoline ring system (e.g.,

Skraup, Friedlander, Combes synthesis), a highly practical and common laboratory-scale

synthesis of 2-iodoquinoline involves a two-step sequence starting from the more accessible

2-chloroquinoline precursor.[1][6] This pathway is favored due to the reliability of the halogen

exchange reaction.

Experimental Protocol: Synthesis via Halogen Exchange
This protocol describes the conversion of 2-chloroquinoline to 2-iodoquinoline via a

Finkelstein-type reaction. The choice of acetyl chloride is to activate the nitrogen, making the

C2 position more susceptible to nucleophilic attack by the iodide ion.

Step 1: Activation and Iodination

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-

chloroquinoline (1.0 eq) in a suitable high-boiling point solvent like acetonitrile or

propionitrile.
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Add sodium iodide (NaI, ~2.0-3.0 eq) to the solution. The excess iodide drives the

equilibrium towards the product.

Add a catalytic amount of acetyl chloride (AcCl, ~0.1 eq) to the mixture.

Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir

vigorously.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This

can take several hours.

Step 2: Work-up and Purification

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a separatory funnel containing water and a suitable organic

solvent for extraction, such as ethyl acetate or dichloromethane.

Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate

(to quench any remaining iodine) and then with brine.

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

The resulting crude solid can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-
iodoquinoline.

Causality Behind the Method: The Finkelstein reaction is an equilibrium process. By Le

Châtelier's principle, using a large excess of sodium iodide and a solvent in which sodium

chloride is poorly soluble, the equilibrium is effectively driven towards the formation of the

desired 2-iodoquinoline.

Chemical Reactivity and Applications in Drug
Development
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The utility of 2-iodoquinoline in modern organic synthesis, particularly in the construction of

drug candidates, is dominated by its participation in palladium-catalyzed cross-coupling

reactions. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) for oxidative

addition to a Pd(0) catalyst, allowing these reactions to proceed under milder conditions with

higher efficiency.

The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds, enabling

the connection of the quinoline core to other aryl or vinyl fragments.

Experimental Protocol: Representative Suzuki-Miyaura
Coupling
This protocol outlines a general procedure for coupling 2-iodoquinoline with a generic

arylboronic acid.

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 2-iodoquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a

palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%), and a base

(e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

Solvent Addition: Add a degassed solvent system via syringe. A common choice is a biphasic

mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and an aqueous solution of

the base.[5][7]

Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature

(typically 80-100 °C).

Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to

room temperature.

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g.,

ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired 2-arylquinoline product.

Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle.

Pd(0)L₂
(Active Catalyst)

Ar-Pd(II)L₂(I)
(Aryl-Palladium Complex) Oxidative AdditionAr-Pd(II)L₂(Ar')
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2-Iodoquinoline
(Ar-I)

Arylboronic Acid
(Ar'-B(OH)₂)

2-Arylquinoline
(Ar-Ar')
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(e.g., K₂CO₃)

Click to download full resolution via product page

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Key Applications
Beyond the Suzuki reaction, 2-iodoquinoline is a premier substrate for:

Sonogashira Coupling: To form C-C triple bonds, creating 2-alkynylquinolines.

Heck Coupling: To form C-C double bonds with alkenes.

Buchwald-Hartwig Amination: To form C-N bonds, leading to 2-aminoquinoline derivatives.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1585599?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585599?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585599?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbonylative Couplings: To introduce a carbonyl group, yielding ketones or amides.

These reactions collectively provide a powerful toolkit for rapidly generating libraries of complex

quinoline derivatives, a critical process in hit-to-lead optimization during drug discovery.[8]

Spectroscopic Data Analysis
Proper characterization is essential to confirm the identity and purity of synthesized 2-
iodoquinoline and its subsequent products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information. The chemical shifts are highly

dependent on the solvent and concentration.[9]

Expected ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

H-3 & H-4: These protons appear as a pair of doublets (AX system) between δ 7.5-8.2 ppm.

H-4 is typically downfield of H-3.

H-5, H-6, H-7, H-8: These protons on the benzo-fused ring appear in the aromatic region (δ

7.5-8.2 ppm) with complex multiplet patterns due to mutual coupling. H-8 is often the most

downfield of this group due to its proximity to the nitrogen lone pair.

Expected ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

C-2 (Iodo-substituted): This carbon is significantly shielded and appears far upfield, typically

in the range of δ 100-110 ppm.

Aromatic Carbons: The remaining carbons appear in the typical aromatic region of δ 120-150

ppm.[10][11]

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 2-iodoquinoline will show a prominent

molecular ion peak (M⁺) at m/z = 255. A characteristic and often major fragment corresponds to

the loss of the iodine atom ([M-I]⁺), resulting in a peak at m/z = 128.[2]
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Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with 2-iodoquinoline.

Hazard Identification: 2-Iodoquinoline is classified as an irritant.[2][4]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves

(e.g., nitrile), and splash-proof safety goggles. All manipulations should be performed inside

a certified chemical fume hood to avoid inhalation of dust or vapors.[6][12]

Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily

accessible. Wash hands thoroughly after handling.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-

term stability, storage at refrigerated temperatures (e.g., 4 °C) is recommended.[4] Protect

from light.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste. Do not allow it to enter drains or waterways.

Conclusion
2-Iodoquinoline is far more than a simple halogenated heterocycle; it is a powerful and

enabling tool for chemical innovation. Its well-defined physical properties, accessible synthetic

routes, and, most importantly, the predictable reactivity of its C-I bond in cross-coupling

chemistry solidify its role as a cornerstone reagent. For researchers in drug discovery and

materials science, mastering the use of 2-iodoquinoline opens a direct path to the synthesis of

novel, complex, and high-value molecular entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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